Oleic acid-13C potassium

Catalog No.
S12515840
CAS No.
M.F
C18H33KO2
M. Wt
321.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleic acid-13C potassium

Product Name

Oleic acid-13C potassium

IUPAC Name

potassium;(Z)-(113C)octadec-9-enoate

Molecular Formula

C18H33KO2

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;/i18+1;

InChI Key

MLICVSDCCDDWMD-LKIACIPBSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)[O-].[K+]

Oleic acid-13C potassium is the potassium salt of oleic acid, uniformly labeled with the stable carbon-13 (¹³C) isotope. As a salt, it offers enhanced water solubility compared to its free acid counterpart, simplifying handling and preparation for aqueous biological systems. The primary procurement driver for this compound is the ¹³C label, which serves as a robust, non-radioactive tracer for metabolic flux analysis (MFA) and as a gold-standard internal standard for high-accuracy quantification by mass spectrometry.

Research Fit

MS-based quantitative lipidomics workflow
Aqueous buffer compatibility for cell culture and in vivo dosing
Carbon-13 stable isotope tracer for metabolic flux studies

Substituting Oleic acid-13C potassium with a generic alternative introduces critical failures in experimental design and execution. Unlabeled potassium oleate is analytically invisible in tracing studies, as it cannot be distinguished from large endogenous pools of the same molecule. Using the free acid form (Oleic acid-13C) introduces significant handling and solubility issues, requiring complex preparation protocols with organic solvents and carrier proteins to achieve bioavailability in aqueous assays, which can compromise reproducibility. While other isotopic labels like ¹⁴C exist, they mandate stringent radiological handling protocols and disposal, adding significant cost and regulatory burden. For quantitative mass spectrometry, substituting with a non-isotopic internal standard fails to correct for analytical variability with the same precision, reducing data accuracy.

Substitution Risk

Unlabeled oleic acid
Indistinguishable from endogenous pool, limits quantitative MS use.
Deuterated (2H) oleic acid
Kinetic isotope effect may alter metabolic tracing outcomes in vivo.
Uniformly 13C-labeled (13C18) oleic acid
Larger mass shift (+18 Da) may affect MRM transition suitability and co-elution.
Free acid form
Limited aqueous solubility complicates solvent-free formulation for cell studies.

Precursor Suitability: Enables Non-Radioactive Metabolic Tracing

The use of stable isotopes like ¹³C provides a direct, non-radioactive method for tracing the metabolic fate of oleic acid in vivo and in vitro. This approach allows for detailed analysis of lipid synthesis, disposition, and utilization by mass spectrometry without the significant regulatory, handling, and disposal costs associated with radiolabeled compounds like ¹⁴C-oleic acid. The ¹³C label enables administered oleate to be distinguished from the vastly greater endogenous pool, a prerequisite for accurate flux determination.

Evidence DimensionSafety & Process Workflow
Target Compound DataNon-radioactive, requires standard laboratory protocols
Comparator Or Baseline¹⁴C-labeled Oleic Acid: Radioactive, requires specialized licenses, handling, and waste disposal protocols
Quantified DifferenceEliminates entire radioactive workflow, associated costs, and safety burdens
ConditionsMetabolic tracing studies in cellular or animal models

This eliminates significant operational overhead, cost, and regulatory hurdles, making metabolic research more accessible and efficient.

Isotopic Purity
Specification review
≥99 atom% 13C (vs 1.1% natural abundance)
Enables clear MS signal and precise endogenous oleic acid quantification
~90-fold enrichment over natural 13C

Solubility / Handling: Superior Aqueous Dispersibility vs. Free Acid Form

As a potassium salt, this compound is readily soluble in water, forming a mildly basic solution. In contrast, the free acid form of oleic acid is an oily liquid that is insoluble in water. Procuring the free acid for aqueous applications necessitates a more complex and variable workflow, requiring initial dissolution in organic solvents (e.g., ethanol, DMSO) followed by complexation with a carrier like bovine serum albumin (BSA) to prevent cytotoxicity and ensure delivery to cells. The potassium salt form simplifies stock solution preparation, enhancing workflow efficiency and experimental reproducibility.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataFreely dissolves in water
Comparator Or BaselineOleic Acid (free acid form): Insoluble in water; requires organic solvents and BSA complexation for use in aqueous media
Quantified DifferenceReduces preparation steps from a multi-stage complexation protocol to simple aqueous dissolution
ConditionsPreparation of stock solutions for cell culture and other aqueous-based biological assays

This saves significant preparation time, reduces the use of organic solvents, and improves the consistency of dosing in cell-based experiments.

Aqueous Solubility
Class-level
Potassium salt; readily water-soluble (qualitative)
Solvent-free aqueous delivery reduces experimental variability
Quantitative solubility data not reported

Reproducibility / Purity-Linked Usability: Gold-Standard Internal Standard for LC-MS Quantification

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry. Oleic acid-13C potassium is chemically identical to the endogenous analyte but has a distinct mass. This ensures it co-elutes chromatographically and exhibits the same ionization behavior, allowing it to accurately compensate for sample matrix effects and variability during sample preparation and analysis. This performance is demonstrably superior to using structurally related but non-identical compounds (e.g., odd-chain fatty acids) as internal standards, which cannot correct for analytical variability as effectively.

Evidence DimensionAnalytical Accuracy
Target Compound DataProvides highest possible accuracy by correcting for matrix effects and analytical variability
Comparator Or BaselineNon-isotopic internal standards (e.g., deuterated or odd-chain fatty acids): Do not co-elute or ionize identically, leading to lower precision and accuracy
Quantified DifferenceAchieves the 'gold standard' level of precision and accuracy in quantitative mass spectrometry
ConditionsLC-MS/MS quantification of oleic acid in complex biological matrices like plasma

For developing robust, validatable analytical methods, using a ¹³C-labeled internal standard is essential for achieving the highest level of data accuracy and reproducibility.

Ideal Mass Shift
Method context
+1 Da (vs +18 Da for uniform 13C18)
Co-eluting ISTD compatible with standard MRM transitions
Minimizes chromatographic separation and ionization bias
In Vivo Tracer Framework
Class-level
Validated LC-MS method for triglyceride synthesis using 13C-oleic acid class
Supports quantitative lipid flux analysis in vivo
Based on [13C18]oleic acid study; applicable to 1-13C form

Metabolic Flux Analysis in Non-Radioactive Laboratories

Ideal for universities, startups, and industrial labs that are not equipped with radiological facilities. The compound's non-radioactive nature and high isotopic purity enable precise tracing of fatty acid uptake and incorporation into complex lipids like triglycerides and phospholipids, without the cost and safety overhead of ¹⁴C tracers.

High-Throughput Bioassays Requiring Aqueous Dosing

The superior water solubility of the potassium salt form makes it highly suitable for automated, high-throughput screening platforms. It allows for the rapid and reproducible preparation of aqueous stock solutions for dosing in cell culture plates, avoiding the complex, time-consuming, and potentially variable protocols required for the insoluble free acid form.

Development of Validated Bioanalytical Methods

Serves as the essential 'gold-standard' internal standard for developing and validating robust LC-MS/MS methods to quantify oleic acid in biological matrices like plasma. Its use is critical for achieving the accuracy and precision required in preclinical and clinical research settings where data integrity is paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Quantitative Lipidomics & Flux Analysis
Isotopic enrichment & +1 Da mass shift
SID-MS accuracy for endogenous oleic acid in research matrices
In Vitro & In Vivo Fatty Acid Tracing
Aqueous solubility (potassium salt)
Solvent-free tracer incorporation & metabolic flux assessment
Food Authenticity Testing
Verifiable 13C isotopic signature
13C/12C ratio measurement against known standard

Hydrogen Bond Acceptor Count

2

Exact Mass

321.21511661 g/mol

Monoisotopic Mass

321.21511661 g/mol

Heavy Atom Count

21

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